molecular formula C13H14N2O2 B13524357 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid

Cat. No.: B13524357
M. Wt: 230.26 g/mol
InChI Key: CHCQBBWLZNOAGC-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid: (CAS Number: 2613388-69-3) is a chemical compound with the following properties:

    IUPAC Name: 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

    Molecular Formula: CHNO

    Molecular Weight: 230.27 g/mol

    InChI Code: 1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H,1H,(H,16,17)

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Reactivity:: 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid may undergo various reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Substitution: Nucleophilic substitution reactions may occur at the carboxylic acid group.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Major Products::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert the compound to its corresponding carboxylic acid.

    Substitution: Alkyl halides or other nucleophiles can replace the carboxylic acid hydrogen, yielding substituted derivatives.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce the carbonyl group to an alcohol.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications, although specific studies are scarce.

    Industry: Limited information exists regarding industrial applications.

Mechanism of Action

The exact mechanism by which 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are lacking, this compound’s uniqueness lies in its naphthyridine core structure. Similar compounds include other carboxylic acids and naphthyridine derivatives.

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Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

InChI

InChI=1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H2,1H3,(H,16,17)

InChI Key

CHCQBBWLZNOAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)CCCC(=O)O

Origin of Product

United States

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